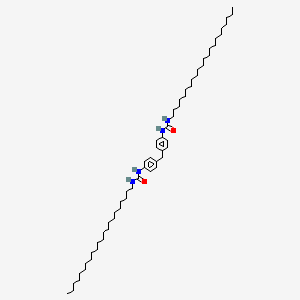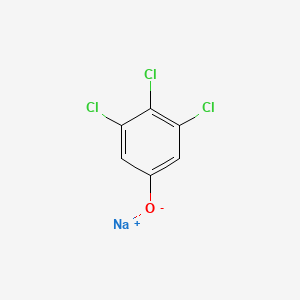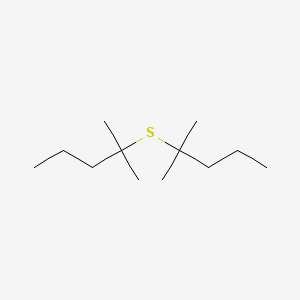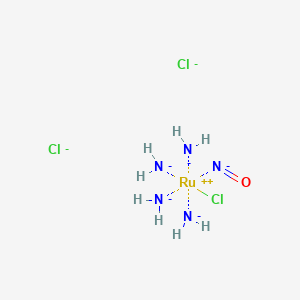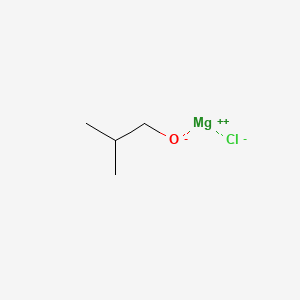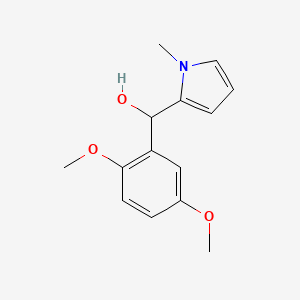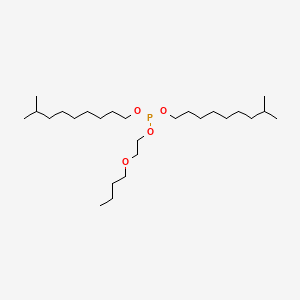
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate is a chemical compound known for its unique structure and properties It consists of an ethyl acetate group attached to a phosphoranyl group, which is further bonded to three 4-chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate typically involves the reaction of tris(4-chlorophenyl)phosphine with ethyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl group to phosphines.
Substitution: The ethyl acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate involves its interaction with various molecular targets. The phosphoranyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar structure but lacks the ethyl acetate group.
Ethyl (tris(4-methylphenyl)phosphoranyl)acetate: Similar structure with methyl groups instead of chlorophenyl groups.
Uniqueness
Ethyl (tris(4-chlorophenyl)phosphoranyl)acetate is unique due to the presence of both the ethyl acetate and tris(4-chlorophenyl)phosphoranyl groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical applications.
Propiedades
Número CAS |
15676-97-8 |
|---|---|
Fórmula molecular |
C22H19Cl3O2P+ |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
tris(4-chlorophenyl)-(2-ethoxy-2-oxoethyl)phosphanium |
InChI |
InChI=1S/C22H19Cl3O2P/c1-2-27-22(26)15-28(19-9-3-16(23)4-10-19,20-11-5-17(24)6-12-20)21-13-7-18(25)8-14-21/h3-14H,2,15H2,1H3/q+1 |
Clave InChI |
YZPJHCNVKDYKOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C[P+](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



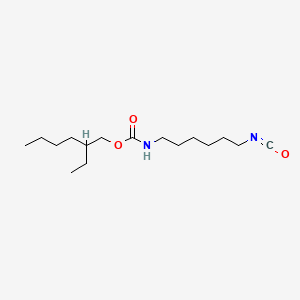
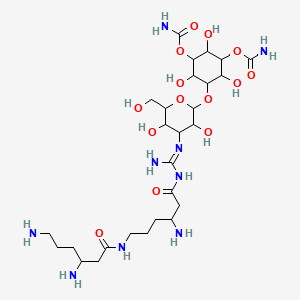
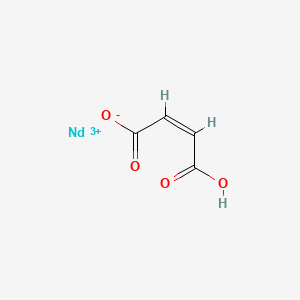
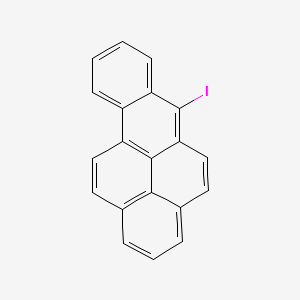
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
